molecular formula C14H13N3O3 B2926053 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone CAS No. 866135-98-0

1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

Cat. No.: B2926053
CAS No.: 866135-98-0
M. Wt: 271.276
InChI Key: MGFXXMKJQYELBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinolinone family, characterized by a bicyclic aromatic system fused with a ketone group. The 1-ethyl substituent at position 1 and the 5-oxo-2,5-dihydro-1H-pyrazol-3-yl moiety at position 3 confer unique electronic and steric properties.

Properties

IUPAC Name

1-ethyl-4-hydroxy-3-(5-oxo-1,2-dihydropyrazol-3-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-17-10-6-4-3-5-8(10)13(19)12(14(17)20)9-7-11(18)16-15-9/h3-7,19H,2H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFXXMKJQYELBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C3=CC(=O)NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone typically involves multiple steps, starting with the formation of the quinolinone core. One common approach is the condensation of an appropriate aniline derivative with a ketoester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinone derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is unique due to its specific structural features. Similar compounds include other quinolinone derivatives and pyrazolone-based molecules. These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their properties and applications.

Comparison with Similar Compounds

(a) 1-Ethyl-4-hydroxy-3-(1H-pyrazol-4-ylcarbonyl)quinolin-2(1H)-one (Compound 25)
  • Structure : Differs by a pyrazole-4-carbonyl group instead of the 5-oxo-2,5-dihydro-pyrazole substituent.
  • Synthesis : Prepared via refluxing intermediates in aqueous pyridine, yielding pale yellow crystals with a melting point >300°C .
  • Key Difference : The carbonyl linkage may reduce conformational flexibility compared to the fused dihydro-pyrazole ring in the target compound.
(b) Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)
  • Structure : Features a pyrazolo-pyridine core with a phenyl group and ester functionality.
  • Synthesis: Derived from 3-aminoquinoline and ethyl cyanoacetate under acidic conditions, yielding orange crystals (mp 248–251°C) .
(c) Antioxidant Quinolinone Derivatives (I, II, III)
  • Structures: I: 3-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-1(1H)-one II: 5-((4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione III: 1-Butyl-4-hydroxy-3-(5-styryl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
  • Synthesis : Prepared via condensation reactions, characterized by spectroscopy .
  • Key Differences :
    • Alkyl Groups : Methyl (I), butyl (III) vs. ethyl in the target compound.
    • Substituents : Dichlorophenyl (I), styryl (III) vs. unsubstituted dihydro-pyrazole in the target.
Table 1: Comparative Properties of Quinolinone Derivatives
Compound Melting Point (°C) Antioxidant Efficiency (ASTM D-942/D-664) Bioactivity Notes
Target Compound Not reported Not tested Hypothesized antiulcer/antioxidant
Compound 25 >300 N/A High thermal stability
7f 248–251 N/A Structural complexity
Derivative I Not reported Moderate (O₂ pressure drop: Intermediate) Chlorine enhances stability
Derivative III Not reported Highest (O₂ pressure drop: Lowest) Butyl group improves lipophilicity
Key Observations:
  • Antioxidant Activity : Derivative III outperforms I and II due to the styryl group and butyl chain enhancing radical scavenging .
  • Thermal Stability : High melting points (e.g., Compound 25) suggest strong intermolecular interactions, likely hydrogen bonding from hydroxyl and carbonyl groups .
  • Environmental Reactivity: Quinolinone derivatives like 2(1H)-quinolinone exhibit slower degradation in groundwater, with hydroxylated metabolites accumulating in microbial-active zones .

Pharmacological Potential

  • Antiulcer Activity: 2(1H)-quinolinone derivatives with amino acid side chains (e.g., rebamipide analogs) show efficacy in gastric protection . The target compound’s pyrazole moiety may mimic these effects.
  • Quantum Chemical Correlations : Antioxidant efficiency in derivatives I–III correlates with electron-donating groups and low HOMO-LUMO gaps , suggesting the target compound’s 5-oxo-pyrazole could similarly enhance electron transfer.

Biological Activity

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H14N2O3
  • Molecular Weight : 258.28 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that derivatives of quinolinone and pyrazole possess significant anticancer activity. For instance:

  • In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.
CompoundCell LineIC50 (µM)
1-Ethyl-4-hydroxy-3-(5-oxo-pyrazol)MCF712.50
1-Ethyl-4-hydroxy-3-(5-oxo-pyrazol)A54926.00
1-Ethyl-4-hydroxy-3-(5-oxo-pyrazol)HepG20.71

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways.

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens. Studies have reported:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

The mechanism by which 1-Ethyl-4-hydroxy-3-(5-oxo-pyrazol) exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or inhibit proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells can lead to cell death.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity.
  • Animal Models : In vivo studies have shown promising results in tumor growth inhibition when administered at specific dosages, suggesting its potential for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic protocols for preparing 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone?

The compound is synthesized via multi-step reactions. A representative method involves:

  • Step 1 : Condensation of a substituted quinolinone precursor (e.g., 3-acetyl-4-hydroxy-N-methyl-2(1H)-quinolinone) with an aldehyde (e.g., 2,4-dichlorobenzaldehyde) under reflux with pyridine as a catalyst, followed by trituration with ethanol and crystallization from acetic acid.
  • Step 2 : Cyclization with hydrazine hydrate in DMF under reflux to form the pyrazole ring. Reaction progress is monitored via TLC, and purification involves washing with diethyl ether and recrystallization .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

Structural characterization typically includes:

  • 1H and 13C NMR spectroscopy to verify hydrogen and carbon environments, particularly the pyrazole and quinolinone moieties.
  • Mass spectrometry (MS) for molecular ion ([M+H]+) confirmation.
  • Elemental analysis to validate purity and stoichiometry .

Q. What safety precautions are required when handling this compound?

Safety data indicate:

  • GHS Classification : Acute toxicity (oral, dermal, inhalation; Category 4).
  • Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact.
  • Emergency protocols : Immediate decontamination with water and medical consultation if exposed .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Data collection : Single-crystal X-ray diffraction using synchrotron radiation or laboratory sources.
  • Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, incorporating hydrogen atom positions and thermal displacement parameters.
  • Visualization : Use ORTEP-3 to generate 3D representations of the asymmetric unit and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Q. How can computational methods explain variations in antioxidant efficiency among quinolinone derivatives?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to compute parameters like HOMO-LUMO energy gaps, electrophilicity index, and Fukui functions.
  • Correlation analysis : Compare calculated parameters (e.g., bond dissociation energies of hydroxyl groups) with experimental antioxidant data (e.g., ASTM D-942 oxygen pressure drop). This identifies electronic and steric factors influencing activity .

Q. How to address discrepancies in biological activity data across studies?

  • Experimental design : Ensure consistent assay conditions (e.g., enzyme inhibition protocols for RNA polymerase studies, as in ).
  • Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability.
  • Statistical analysis : Apply ANOVA or regression models to identify outliers and validate reproducibility .

Methodological Notes

  • Crystallographic refinement : For high-resolution data, employ SHELXL’s restraints for anisotropic displacement parameters and twinning corrections .
  • Antioxidant testing : Follow ASTM D-942 (oxygen uptake) and ASTM D-664 (acid number) to standardize greases for industrial simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.